n-Butyl Acetate-d12

Description

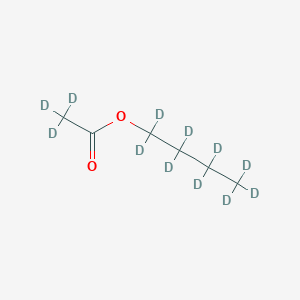

Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-3-4-5-8-6(2)7/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFZGUDAPQIHT-HYVJACIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

what is n-Butyl Acetate-d12

An In-Depth Technical Guide to n-Butyl Acetate-d12 for Advanced Research Applications

Executive Summary

This compound is the fully deuterated isotopologue of n-butyl acetate, an organic solvent and ester. In this deuterated form, all twelve hydrogen atoms have been replaced by deuterium, a stable heavy isotope of hydrogen. This substitution, while having a minimal impact on the compound's bulk physicochemical properties, imparts a significant mass shift and alters its behavior in specific analytical and biological contexts. This guide provides a comprehensive technical overview of this compound, detailing its properties, synthesis, analytical characterization, and critical applications. The primary focus is on its utility as an internal standard for mass spectrometry-based quantitative analysis and its potential role in drug metabolism and pharmacokinetic (DMPK) studies, providing researchers, chemists, and drug development professionals with the foundational knowledge to effectively utilize this compound.

The Significance of Deuterium Labeling in Scientific Research

The substitution of hydrogen (¹H) with its stable heavy isotope, deuterium (²H or D), is a cornerstone technique in modern chemical and pharmaceutical research. This seemingly minor change—the addition of a neutron to the nucleus—introduces powerful new capabilities without drastically altering the molecule's chemical reactivity or shape.

-

The Kinetic Isotope Effect (KIE): The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of this bond proceed more slowly. This phenomenon, known as the KIE, is a powerful tool in drug development. By selectively deuterating metabolic "soft spots" on a drug molecule, its rate of metabolism can be slowed, potentially improving its pharmacokinetic profile, extending its half-life, and reducing dosing frequency.[1]

-

Internal Standards for Quantification: In analytical chemistry, particularly for mass spectrometry (MS), deuterated compounds are the gold standard for use as internal standards. An ideal internal standard behaves identically to the analyte of interest during sample preparation, extraction, and chromatographic separation, but is unambiguously distinguishable by the detector. A deuterated analogue fits this role perfectly, co-eluting with the non-deuterated analyte but appearing at a higher mass-to-charge ratio (m/z) in the mass spectrum, enabling precise and accurate quantification.[2]

-

Probes in Mechanistic Studies: Deuterium labeling is invaluable for elucidating reaction mechanisms and tracing metabolic pathways in biological systems.

Core Properties of this compound

Chemical Identity and Structure

This compound is an ester with the systematic IUPAC name 1,1,2,2,3,3,4,4,4-nonadeuteriobutyl 2,2,2-trideuterioacetate.[3] Its structure is identical to that of n-butyl acetate, with deuterium atoms replacing all hydrogen atoms.

Caption: Synthesis of this compound via Fischer Esterification.

Conceptual Synthesis Workflow

-

Reactant Charging: In a suitable reaction vessel equipped with a reflux condenser and a water separator (e.g., Dean-Stark apparatus), charge deuterated acetic acid-d4 and deuterated n-butanol-d9.

-

Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid. Alternative, more environmentally friendly catalysts may also be used. [4]3. Reaction: Heat the mixture to reflux. The water (D₂O) produced during the reaction is continuously removed to drive the equilibrium towards the product side.

-

Work-up: After the reaction is complete (monitored by GC or other means), cool the mixture. Neutralize the acid catalyst with a base wash (e.g., saturated sodium bicarbonate solution).

-

Purification: Separate the organic layer, dry it over an anhydrous salt (e.g., magnesium sulfate), and purify by fractional distillation to obtain high-purity this compound.

-

Quality Control: Analyze the final product for chemical and isotopic purity using GC-MS and NMR spectroscopy.

Quality Control and Analytical Characterization

The utility of this compound is critically dependent on its purity, both chemical and isotopic. A self-validating protocol ensures the material is fit for its intended purpose.

The Imperative of Isotopic Purity

For use as an internal standard, high isotopic enrichment (e.g., >98 atom % D) is crucial. [5]Any significant presence of lighter isotopologues (d11, d10, etc.) could potentially interfere with the quantification of the target analyte if its natural isotopic abundance is being considered at high sensitivity.

Protocol: Confirmation by Mass Spectrometry (GC-MS)

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for confirming the identity and isotopic enrichment of this compound. The gas chromatograph separates the compound from any potential impurities, and the mass spectrometer provides a mass spectrum that serves as a molecular fingerprint, clearly distinguishing it from its non-deuterated analogue.

Methodology:

-

Sample Preparation: Dilute a small aliquot of the this compound in a suitable volatile solvent (e.g., dichloromethane).

-

GC Separation: Inject the sample into a GC equipped with a capillary column suitable for separating volatile organic compounds (e.g., a Stabilwax or DB-5 column). [6]3. MS Detection: Use Electron Ionization (EI) at 70 eV. [7][8]4. Data Analysis:

-

Retention Time: Confirm that the peak elutes at the expected retention time for n-butyl acetate.

-

Mass Spectrum:

-

Molecular Ion: Look for the molecular ion peak [M]⁺. For this compound, this will be at m/z = 128. For the non-deuterated compound, it is at m/z = 116. [7] * Fragmentation Pattern: The fragmentation pattern will be characteristic of the ester but shifted by the appropriate number of deuterium atoms. For example, a key fragment in non-deuterated n-butyl acetate is the acetyl cation [CH₃CO]⁺ at m/z = 43. [8]For the d12 analogue, the corresponding fragment [CD₃CO]⁺ will appear at m/z = 46.

-

-

Isotopic Purity Assessment: Carefully examine the molecular ion cluster. The relative intensity of the peak at m/z = 128 versus any smaller peaks at m/z = 127, 126, etc., provides a measure of the isotopic enrichment.

-

Protocol: Verification by NMR Spectroscopy

Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides orthogonal confirmation of the compound's structure and deuteration level.

Methodology:

-

¹H NMR (Proton NMR):

-

Objective: To confirm the absence of protons.

-

Procedure: Dissolve the sample in a high-purity deuterated solvent (e.g., CDCl₃).

-

Expected Result: The spectrum should be essentially "blank," showing only a signal for the residual protons in the NMR solvent (e.g., at 7.26 ppm for CDCl₃) and potentially a very small signal from any non-deuterated impurity. [9]For comparison, the ¹H NMR of standard n-butyl acetate shows characteristic signals for the methyl and methylene protons. [10][11]2. ¹³C NMR (Carbon NMR):

-

Objective: To confirm the carbon backbone.

-

Procedure: Acquire a proton-decoupled ¹³C NMR spectrum.

-

Expected Result: The spectrum will show the expected number of carbon signals. Due to the coupling between carbon and deuterium (which has a spin I=1), these signals may appear as multiplets (e.g., triplets for -CD₂- groups) rather than the sharp singlets seen for the non-deuterated compound.

-

Caption: Quality control workflow for this compound.

Key Applications in Scientific Research

Application Focus: Use as an Internal Standard in Quantitative Analysis

Causality (The Self-Validating System): The core principle making a deuterated analogue an exemplary internal standard is its near-identical chemical and physical behavior to the analyte. During extraction, chromatography, and ionization, any loss or variation experienced by the analyte (n-butyl acetate) is mirrored by the internal standard (this compound). Because the standard is added at a known concentration at the beginning of the workflow, the ratio of the analyte's signal to the standard's signal remains constant, regardless of sample loss. This ratio is then used to calculate the analyte's concentration, providing a highly accurate and precise result that corrects for experimental variability.

Detailed Protocol: Quantification of n-Butyl Acetate in a Sample Matrix using GC-MS

-

Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of non-deuterated n-butyl acetate into a blank matrix (e.g., water, plasma). To each standard, add a fixed, known concentration of the this compound internal standard (IS) solution.

-

Sample Preparation: To an unknown sample, add the same fixed amount of the this compound IS solution as was added to the calibrators.

-

Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and IS from the sample matrix.

-

GC-MS Analysis: Analyze all calibration standards and the unknown sample by GC-MS.

-

Data Acquisition: Operate the mass spectrometer in Selective Ion Monitoring (SIM) mode.

-

Monitor a characteristic ion for n-butyl acetate (e.g., m/z 116 or 43).

-

Monitor a characteristic ion for this compound (e.g., m/z 128 or 46).

-

-

Quantification:

-

For each injection, calculate the ratio of the analyte peak area to the IS peak area.

-

Plot a calibration curve of (Analyte Area / IS Area) vs. Analyte Concentration for the calibration standards.

-

Determine the concentration of the analyte in the unknown sample by interpolating its (Analyte Area / IS Area) ratio on the calibration curve.

-

Caption: Workflow for quantification using a deuterated internal standard.

Role in Drug Metabolism and Pharmacokinetic (DMPK) Studies

While n-butyl acetate itself is not typically a therapeutic agent, the principles demonstrated by its deuterated form are central to drug development. Deuterated compounds are used to:

-

Serve as Tracers: A deuterated version of a drug candidate can be administered alongside the non-deuterated version. By tracking the ratio of deuterated to non-deuterated metabolites, researchers can gain insights into metabolic pathways and the extent of drug processing in the body.

-

Improve Metabolic Stability: As mentioned with the KIE, deuterating a drug at a site of metabolic oxidation can slow its breakdown, improving its overall exposure and potentially reducing the formation of toxic metabolites. [1][12]Deuterated solvents may also be used in in-vitro metabolic assays to probe enzymatic mechanisms. [13]

Handling, Storage, and Safety

The safety profile of this compound is considered to be analogous to that of standard n-butyl acetate.

-

Hazards: It is a flammable liquid and vapor. [5][14][15]Inhalation of high concentrations of vapor may cause drowsiness or dizziness. [6][14][15]* Handling: Handle in a well-ventilated area or fume hood. Keep away from heat, sparks, and open flames. [14]Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place at room temperature. [5][14]It is stable under recommended storage conditions. [5]

Conclusion

This compound is more than just a heavy version of a common solvent. It is a precision tool for the modern analytical and pharmaceutical scientist. Its value lies in the predictable and significant mass shift provided by deuterium substitution, which allows it to serve as a highly reliable internal standard for accurate quantification via mass spectrometry. Furthermore, it exemplifies the broader principles of isotopic labeling that are fundamental to investigating and optimizing the metabolic fate of drug candidates. Understanding the properties, synthesis, and application methodologies of compounds like this compound is essential for generating robust, high-quality data in research and development.

References

-

Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

-

Silver Fern Chemical Inc. (n.d.). BUTYL ACETATE. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Occupational Safety and Health Administration. (n.d.). Butyl Acetates. OSHA Method 1009. Retrieved from [Link]

-

Timmins, G. S. (2023). Deuterium in drug discovery: progress, opportunities and challenges. Nature Reviews Drug Discovery. Retrieved from [Link]

-

Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: n-Butyl acetate. Retrieved from [Link]

-

Hubei Sanli Fengxiang Technology Co., Ltd. (2024). What Is Butyl Acetate and Where Is It Used. Retrieved from [Link]

- Google Patents. (n.d.). CN101328118A - Method for synthesizing n-butyl acetate.

-

Pharmaffiliates. (2025). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]

-

Jennings, B. (n.d.). Synthesis of n-Butyl Acetate. Retrieved from [Link]

-

INCHEM. (2005). Butyl Acetates (Cicads 64, 2005). Retrieved from [Link]

-

Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Butyl Acetate [Video]. YouTube. Retrieved from [Link]

-

GJ Chemical. (2024). N-Butyl Acetate: The Essential Solvent for Coatings, Adhesives, and More. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). n-Butyl acetate GC-MS (Non-derivatized) - 70eV, Positive (HMDB0031325). Retrieved from [Link]

-

Isotope Science. (n.d.). Deuterated Solvents for NMR. Retrieved from [Link]

-

MassBank. (n.d.). Carboxylic acid derivatives - BUTYL ACETATE; EI-B; MS. Retrieved from [Link]

-

RCI Labscan Limited. (2025). n-BUTYL ACETATE - SAFETY DATA SHEET. Retrieved from [Link]

-

Scribd. (n.d.). Chemical Properties of n-Butyl Acetate. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0031325). Retrieved from [Link]

-

University of the Pacific. (n.d.). Synthesis of a Potential New Internal Standard for the Analytical Determination of Dibutyl Phthalate (DBP) and Monobutyl Phthalate. Retrieved from [Link]

Sources

- 1. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ojs.library.okstate.edu [ojs.library.okstate.edu]

- 3. This compound | C6H12O2 | CID 145705694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. osha.gov [osha.gov]

- 7. hmdb.ca [hmdb.ca]

- 8. massbank.eu [massbank.eu]

- 9. chem.washington.edu [chem.washington.edu]

- 10. Butyl acetate(123-86-4) 1H NMR [m.chemicalbook.com]

- 11. hmdb.ca [hmdb.ca]

- 12. isotope.com [isotope.com]

- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 14. chemos.de [chemos.de]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to n-Butyl Acetate-d12: Applications in Advanced Research and Drug Development

This guide provides a comprehensive technical overview of n-Butyl Acetate-d12, a deuterated analogue of n-butyl acetate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its synthesis, its critical applications as an internal standard in mass spectrometry, and its utility in nuclear magnetic resonance spectroscopy. We will explore the causal science behind the application of this isotopically labeled compound, providing field-proven insights and self-validating protocols to ensure scientific integrity and reproducibility.

The Rationale for Deuteration: A Molecular Advantage

In the landscape of modern analytical chemistry and drug development, precision and accuracy are paramount. Isotopic labeling, the practice of replacing an atom in a molecule with one of its isotopes, is a powerful technique to achieve this.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a favored choice for this purpose. The substitution of hydrogen with deuterium creates a molecule that is chemically similar to its parent but possesses a greater mass. This mass difference is the cornerstone of its utility in various analytical techniques, without significantly altering the chemical properties of the molecule.[2]

The primary advantage of using a deuterated compound like this compound lies in its ability to act as an ideal internal standard for quantification in mass spectrometry-based assays.[3][4] Because it is chemically almost identical to the non-labeled analyte (n-butyl acetate), it co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer's source.[3] This co-behavior effectively normalizes for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and reproducible quantification.[2][5][6] Furthermore, in nuclear magnetic resonance (NMR) spectroscopy, deuterated solvents are essential for sample analysis as they do not produce overwhelming solvent signals in the ¹H NMR spectrum, allowing for clear observation of the analyte's signals.[7]

Core Properties and Identification

This compound is the fully deuterated form of n-butyl acetate, where all 12 hydrogen atoms have been replaced by deuterium atoms.

Chemical Structure:

Figure 1: 2D structure of this compound.

Physicochemical and Identification Data:

| Property | Value | Source |

| CAS Number | 1219799-38-8 | [8][9] |

| Molecular Formula | C₆D₁₂O₂ | [8] |

| Molecular Weight | 128.23 g/mol | [8][9] |

| Isotopic Enrichment | Typically ≥98 atom % D | [3][8] |

| Appearance | Colorless liquid | [10][11][12][13] |

| Odor | Fruity, banana-like | [10][12][13] |

| Boiling Point (non-deuterated) | 126.1 °C | [10][12] |

| Density (non-deuterated) | 0.8825 g/cm³ at 20 °C | [10] |

| Solubility (non-deuterated) | Miscible with common organic solvents (alcohols, ketones, ethers); slightly soluble in water. | [10][12][13] |

Synthesis of this compound

The most common and industrially applied method for synthesizing n-butyl acetate is the Fischer-Speier esterification.[10][14] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol.[14][15][16] For the synthesis of this compound, deuterated starting materials are used.

Reaction Scheme:

Acetic Acid-d4 + n-Butanol-d9 ---(H₂SO₄ catalyst, Heat)--> this compound + D₂O

Figure 2: Fischer-Speier esterification for this compound synthesis.

Experimental Protocol: Fischer-Speier Esterification

This protocol outlines a laboratory-scale synthesis of this compound.

Materials:

-

Acetic acid-d4 (CD₃COOD)

-

n-Butanol-d9 (CD₃(CD₂)₃OD)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous sodium bicarbonate (NaHCO₃) solution (saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine one molar equivalent of Acetic acid-d4 and 1.2 molar equivalents of n-Butanol-d9.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass) to the mixture while gently swirling.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours using a heating mantle.[17] The reaction temperature should be maintained around 120-125 °C.[17]

-

Work-up: After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Deionized water to remove the excess alcohol and sulfuric acid.

-

Saturated sodium bicarbonate solution to neutralize any remaining acid (caution: CO₂ evolution).

-

Brine (saturated NaCl solution) to facilitate phase separation.

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation. Collect the fraction boiling at a temperature slightly above the boiling point of non-deuterated n-butyl acetate.

Applications in Research and Development

Internal Standard in Quantitative Mass Spectrometry

The primary application of this compound is as an internal standard (IS) in quantitative analysis by mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[3]

Causality: An ideal internal standard should have physicochemical properties very similar to the analyte to ensure that it behaves identically during sample extraction, chromatography, and ionization, but be distinguishable by the detector.[5][18] this compound perfectly fits this requirement for the quantification of n-butyl acetate. Its deuteration leads to a distinct mass-to-charge ratio (m/z) from the analyte, allowing for separate detection, while its chemical behavior remains virtually unchanged. This mitigates variability from matrix effects, ion suppression, and sample processing, ensuring the ratio of the analyte signal to the IS signal remains constant, leading to high precision and accuracy.[2][5][6]

Experimental Protocol: Use as an Internal Standard in GC-MS

This protocol describes the quantification of n-butyl acetate in a sample matrix.

Workflow:

Figure 3: Workflow for quantification using a deuterated internal standard.

Procedure:

-

Preparation of Standards: Prepare a series of calibration standards by spiking a blank matrix with known concentrations of n-butyl acetate.

-

Internal Standard Spiking: To each calibration standard, quality control sample, and unknown sample, add a fixed volume of a stock solution of this compound to achieve a constant final concentration.

-

Sample Extraction: Perform a liquid-liquid extraction (e.g., with ethyl acetate) or a solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

-

GC-MS Analysis: Inject an aliquot of the extracted sample onto a GC-MS system.

-

GC Conditions: Use a suitable capillary column (e.g., DB-5ms) with a temperature gradient program to separate n-butyl acetate from other matrix components.

-

MS Conditions: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both n-butyl acetate (e.g., m/z 116, 73, 56) and this compound (e.g., m/z 128, 82, 62).

-

-

Quantification:

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of n-butyl acetate in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Deuterated Solvent in NMR Spectroscopy

While less common for a simple ester like n-butyl acetate, deuterated solvents are fundamental in NMR spectroscopy.[7] They are used to dissolve the analyte without introducing interfering proton signals into the ¹H NMR spectrum. The deuterium nucleus resonates at a much different frequency than protons, and modern NMR spectrometers use the deuterium signal for field-frequency locking, which stabilizes the magnetic field.[7]

Safety and Handling

This compound should be handled with the same precautions as its non-deuterated counterpart. It is a flammable liquid and vapor.[19][20]

-

Handling: Use in a well-ventilated area, and keep away from heat, sparks, and open flames.[19][20] All equipment should be properly grounded to prevent static discharge.[19][20] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[19]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[20]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable tool for researchers in analytical chemistry and drug development. Its primary role as an internal standard in mass spectrometry-based quantification provides a self-validating system that significantly enhances the accuracy and reproducibility of analytical data. The principles of its synthesis via Fischer-Speier esterification are well-established, allowing for its preparation from commercially available deuterated precursors. By understanding the fundamental advantages conferred by isotopic labeling and adhering to rigorous experimental protocols, scientists can effectively leverage this compound to achieve high-quality, reliable results in their research endeavors.

References

-

Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

-

Chemos GmbH & Co.KG. (2020). Safety Data Sheet: N-butyl acetate. Retrieved from [Link]

-

Chemius. (n.d.). Butyl Acetate (BUTAC). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

PETRONAS Chemicals Group Berhad. (2014). BUTYL ACETATE. Retrieved from [Link]

- Jennings, B. (n.d.). Synthesis of n-Butyl Acetate.

-

Carl ROTH. (n.d.). Safety Data Sheet: n-Butyl acetate. Retrieved from [Link]

- Wang, G., Hsieh, Y., & Korfmacher, W. A. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. Journal of analytical & bioanalytical techniques, 6(4), 10.4172/2155-9872.1000259.

-

Master Organic Chemistry. (2022). Fischer Esterification. Retrieved from [Link]

-

Scribd. (n.d.). Chemical Properties of n-Butyl Acetate. Retrieved from [Link]

- Google Patents. (2023). CN116462586A - Synthetic method of n-butyl acetate.

-

ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved from [Link]

-

Akyildiz, İ. E. (2022). Are internal standards really necessary in a LC-MS analysis? ResearchGate. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis of Butyl Acetate Catalyzed by (NH4)6[MnMo9O32]8H2O with Waugh structure. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

-

KCAS Bio. (2017). The Value of Deuterated Internal Standards. Retrieved from [Link]

- Google Patents. (n.d.). WO2017045648A1 - Preparation method for deuterated compound.

- A journal article on the synthesis of a potential new internal standard.

-

GJ Chemical. (2025). Reliable N-Butyl Acetate solvent supplier for manufacturing applications. Retrieved from [Link]

-

ResearchGate. (2017). (PDF) SCOEL/REC/184 n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate - Recommendation from the Scientific Committee on Occupational Exposure Limits. Retrieved from [Link]

- An article on NMR chemical shifts of trace impurities.

-

KH Chemicals. (n.d.). n-Butyl Acetate. Retrieved from [Link]

- A discussion on the use of deuter

-

Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link]

- An article on NMR chemical shifts of common labor

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

Waters Corporation. (n.d.). Solvents and Caveats for LC-MS. Retrieved from [Link]

- An article on the selection of internal standards for lipid analysis.

-

Khan Academy. (2014). Preparation of esters via Fischer esterification. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

- ResearchGate. (n.d.). NMR Solvent Data Chart.

-

Professor Dave Explains. (2019). Fischer Esterification and Saponification. YouTube. Retrieved from [Link]

- A document titled "Notes on NMR Solvents".

Sources

- 1. Isotopic labeling - Wikipedia [en.wikipedia.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 5. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 7. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. This compound | C6H12O2 | CID 145705694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Butyl acetate - Wikipedia [en.wikipedia.org]

- 11. petronas.com [petronas.com]

- 12. scribd.com [scribd.com]

- 13. n-Butyl Acetate - KH Chemicals [khchemicals.com]

- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. CN116462586A - Synthetic method of n-butyl acetate - Google Patents [patents.google.com]

- 18. researchgate.net [researchgate.net]

- 19. chemos.de [chemos.de]

- 20. Mobile [my.chemius.net]

An In-depth Technical Guide to n-Butyl Acetate-d12: Properties, Applications, and Methodologies for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the properties, applications, and practical methodologies related to n-Butyl Acetate-d12. As a deuterated analogue of n-butyl acetate, this stable isotope-labeled compound offers unique advantages in analytical and metabolic studies, primarily owing to the kinetic isotope effect. This document will delve into the fundamental principles of its utility, provide detailed experimental protocols, and offer insights grounded in established scientific practices.

Introduction to Isotopic Labeling and this compound

Isotopic labeling is a powerful technique used to trace the fate of molecules in chemical and biological systems. By replacing specific atoms with their stable isotopes, researchers can track metabolic pathways, elucidate reaction mechanisms, and quantify analytes with high precision.[1] Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for these applications. The replacement of hydrogen with deuterium can lead to a phenomenon known as the kinetic isotope effect (KIE), where the increased mass of deuterium results in a stronger chemical bond, potentially slowing down bond-breaking reactions.[2]

This compound is the deuterated form of n-butyl acetate, where all twelve hydrogen atoms have been replaced with deuterium atoms.[3][4] This isotopic substitution makes it an invaluable tool in various research and development areas, particularly in mass spectrometry-based quantification and metabolic studies.[1][5]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, with a comparison to its non-deuterated counterpart.

| Property | This compound | n-Butyl Acetate |

| Molecular Formula | C₆D₁₂O₂ (CD₃COOCD₂CD₂CD₂CD₃)[4] | C₆H₁₂O₂ (CH₃COO(CH₂)₃CH₃)[6][7] |

| Molecular Weight | 128.23 g/mol [3][4][8] | 116.16 g/mol [6] |

| CAS Number | 1219799-38-8[3][4][9] | 123-86-4[6][7][10][11] |

| Appearance | Colorless liquid[6][12] | Colorless liquid[6][12] |

| Odor | Fruity[6][11] | Fruity[6][11] |

| Boiling Point | ~126 °C (estimated) | 126.1 °C[6] |

| Density | Higher than n-Butyl Acetate | 0.8825 g/cm³ at 20 °C[6] |

| Isotopic Enrichment | Typically ≥98 atom % D[4] | Not Applicable |

The Scientific Rationale: The Kinetic Isotope Effect (KIE)

The primary reason for using deuterated compounds in drug development and metabolism studies is the Kinetic Isotope Effect. The covalent bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. This is because the greater mass of deuterium leads to a lower zero-point energy for the C-D bond compared to the C-H bond. Consequently, more energy is required to break a C-D bond, which can lead to a slower reaction rate for metabolic processes that involve the cleavage of this bond.

This effect can be leveraged to:

-

Improve Metabolic Profiles: By strategically replacing hydrogens at metabolic "hot spots" with deuterium, the rate of metabolism can be slowed, potentially reducing the formation of undesirable metabolites.[5]

-

Increase Drug Half-Life: A slower rate of metabolism can lead to a longer half-life of a drug in the body, which may allow for less frequent dosing.[5]

-

Enhance Oral Bioavailability: Deuteration can sometimes reduce presystemic metabolism, allowing more of the active drug to reach its target.[5]

Caption: Conceptual diagram of the Kinetic Isotope Effect (KIE).

Applications in Research and Drug Development

Internal Standard in Quantitative Mass Spectrometry

One of the most common applications of this compound is as an internal standard for the quantification of n-butyl acetate in various matrices using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Rationale for Use:

-

Co-elution: this compound has nearly identical chromatographic properties to its non-deuterated counterpart, meaning they will elute at almost the same time.

-

Similar Ionization Efficiency: Both compounds exhibit similar behavior in the mass spectrometer's ion source.

-

Mass Differentiation: The mass difference allows the mass spectrometer to distinguish between the analyte (n-butyl acetate) and the internal standard (this compound).

-

Correction for Matrix Effects and Sample Loss: Because the internal standard behaves so similarly to the analyte, any loss of sample during preparation or variations in instrument response will affect both compounds equally. This allows for accurate correction and highly precise quantification.

Caption: Workflow for using this compound as an internal standard.

Metabolic and Pharmacokinetic (DMPK) Studies

This compound can be used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of n-butyl acetate in biological systems.[1] By administering the deuterated compound, researchers can track its metabolic fate and identify and quantify its metabolites using mass spectrometry.

Experimental Protocol: Quantification of n-Butyl Acetate using this compound as an Internal Standard

This protocol provides a general framework for the quantification of n-butyl acetate in a simple matrix using GC-MS.

5.1. Materials and Reagents

-

n-Butyl Acetate (analytical standard)

-

This compound (internal standard)

-

Methanol (or other suitable solvent), HPLC or GC grade

-

Sample matrix (e.g., water, plasma)

-

Autosampler vials with caps

-

Pipettes and tips

-

Vortex mixer

5.2. Preparation of Stock Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of n-butyl acetate and dissolve it in 10 mL of methanol in a volumetric flask.

-

Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

5.3. Preparation of Calibration Standards

-

Prepare a series of working solutions of the analyte at different concentrations by serial dilution of the analyte stock solution.

-

In separate vials, for each calibration level, add a fixed amount of the IS stock solution to a known volume of the corresponding analyte working solution. This creates calibration standards with varying analyte concentrations but a constant IS concentration.

5.4. Sample Preparation

-

To a known volume of the sample (e.g., 100 µL), add the same fixed amount of the IS stock solution as used for the calibration standards.

-

Vortex the sample to ensure thorough mixing.

-

Perform any necessary extraction or cleanup steps (e.g., protein precipitation for plasma samples).

5.5. GC-MS Analysis

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared calibration standards and samples into the GC-MS system.

-

Chromatography: Use a suitable GC column and temperature program to separate n-butyl acetate from other matrix components.

-

Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor specific ions for both n-butyl acetate and this compound.

5.6. Data Analysis

-

Integrate the peak areas for the selected ions of both the analyte and the internal standard.

-

Calculate the peak area ratio (analyte area / IS area) for each calibration standard and sample.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of n-butyl acetate in the samples by interpolating their peak area ratios on the calibration curve.

Conclusion

This compound is a powerful and versatile tool for researchers and scientists in various fields. Its primary utility as an internal standard in mass spectrometry ensures high accuracy and precision in quantitative analyses. Furthermore, its application in metabolic studies, leveraging the kinetic isotope effect, provides valuable insights into the biotransformation of xenobiotics. The methodologies outlined in this guide provide a solid foundation for the effective implementation of this compound in advanced research and development settings.

References

-

Wikipedia. Butyl acetate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 145705694, this compound. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N-butyl acetate. [Link]

-

Loba Chemie. n-BUTYL ACETATE | High Purity Solvents. [Link]

-

Beilstein Journal of Organic Chemistry. Deuterated reagents in multicomponent reactions to afford deuterium-labeled products. [Link]

-

Scribd. Chemical Properties of n-Butyl Acetate. [Link]

-

SYNMR. Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. [Link]

Sources

- 1. synmr.in [synmr.in]

- 2. BJOC - Deuterated reagents in multicomponent reactions to afford deuterium-labeled products [beilstein-journals.org]

- 3. This compound | C6H12O2 | CID 145705694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. isotope.com [isotope.com]

- 6. Butyl acetate - Wikipedia [en.wikipedia.org]

- 7. 123-86-4 CAS | n-BUTYL ACETATE | High Purity Solvents | Article No. 00061 [lobachemie.com]

- 8. cdnisotopes.com [cdnisotopes.com]

- 9. This compound | 1219799-38-8 [chemicalbook.com]

- 10. chemos.de [chemos.de]

- 11. BUTYL ACETATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 12. scribd.com [scribd.com]

Methodological & Application

Application Note: n-Butyl Acetate-d12 for High-Precision Quantitative NMR (qNMR) Analysis

Introduction: The Imperative for Accuracy in Quantitative Analysis

In modern pharmaceutical development, manufacturing, and quality control, the precise determination of the purity and concentration of active pharmaceutical ingredients (APIs), intermediates, and reference standards is paramount. While chromatographic techniques like HPLC are widely used, they often require compound-specific reference standards and can be susceptible to response factor variations.[1] Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for quantitative analysis, offering direct measurement of an analyte without the need for a structurally identical reference material.[1][2]

The fundamental principle of qNMR is the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal.[2] This allows for the determination of the absolute concentration or purity of a substance by co-dissolving it with a known amount of a certified internal standard (IS).[3] The success of this technique is critically dependent on the quality and suitability of the chosen internal standard. This note details the application of n-Butyl Acetate-d12 as a high-performance internal standard for ¹H qNMR and provides a comprehensive protocol for its use.

The Role and Characteristics of an Ideal Internal Standard

The internal standard is the cornerstone of the qNMR experiment; its properties directly influence the accuracy, precision, and robustness of the results.[4] An ideal internal standard for ¹H qNMR should exhibit the following characteristics:

-

High Purity and Stability: The standard must have a well-characterized, high level of chemical and isotopic purity (typically ≥99.9%) and be stable in the solvent and under the analytical conditions.[1][2][4]

-

Simplified NMR Spectrum: A simple spectrum with a few, sharp, well-resolved singlets is highly desirable to minimize the chance of signal overlap.[5]

-

Chemical Shift Non-Interference: The resonance signals of the standard must not overlap with those of the analyte or any solvent impurities.[1][4]

-

Solubility: It must be fully soluble in the deuterated solvent used for the analyte.[1][4]

-

Chemical Inertness: The standard should not react with the analyte, the solvent, or trace impurities like water.[1][5]

-

Appropriate Relaxation Times: Excessively long spin-lattice (T₁) relaxation times can significantly increase experiment duration. The T₁ values should be comparable to those of the analyte to ensure uniform signal response.[5]

This compound: A Superior Standard for ¹H qNMR

This compound (Perdeuterated n-Butyl Acetate) is an excellent choice as an internal standard for ¹H qNMR, particularly for analytes with signals in the common aliphatic and acetate regions. Its key advantage lies in its isotopic labeling. In a ¹H NMR spectrum, the signals from the deuterium atoms are not observed, resulting in an exceptionally clean baseline. The only visible signals are typically very small residual peaks from any incomplete deuteration, which are often insignificant and located in predictable regions, minimizing the risk of overlap with analyte signals.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C₆D₁₂O₂ | [6] |

| Molecular Weight | 128.23 g/mol | [6] |

| Appearance | Colorless Liquid | [7] |

| Key Advantage | Provides a ¹H NMR spectrum largely free of interfering signals, simplifying quantification. | [8] |

| Solubility | Miscible with most common organic solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). |[9] |

The use of a deuterated standard like this compound is a strategic choice to enhance spectral clarity and, consequently, the accuracy of integration—the most critical step in the qNMR workflow.

Experimental Workflow and Protocol

The following protocol provides a self-validating system for determining the purity of an analyte using this compound as an internal standard. The causality behind each step is explained to ensure robust and reproducible results.

Diagram 1: High-level workflow for qNMR using an internal standard.

Step 1: High-Precision Weighing (The Foundation of Accuracy)

Accurate gravimetric data is mandatory, as any error in weighing directly propagates into the final purity calculation.[10]

-

1.1. Use a calibrated analytical microbalance with a readability of at least 0.01 mg, preferably 0.001 mg.[2]

-

1.2. Weigh approximately 10-20 mg of the analyte into a clean glass vial.[2][3] Record the exact weight (m_analyte). To minimize static interference, use anti-static equipment and avoid plastic spatulas or vials.[2][10]

-

1.3. Weigh an appropriate amount of this compound internal standard (m_IS) into the same vial.

-

Causality: Weighing both components into the same container eliminates errors from multiple transfers and ensures the mass ratio is fixed.[10] The target is to achieve a signal intensity ratio between the analyte and the standard of approximately 1:1 for optimal integration accuracy.[2][10] This requires a preliminary estimation based on the molecular weights and the number of protons being compared.

-

Step 2: Sample Dissolution

-

2.1. Add a sufficient volume (typically 0.6-0.7 mL for a 5 mm NMR tube) of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆) to the vial using a calibrated pipette.[11]

-

2.2. Ensure complete dissolution of both the analyte and the internal standard, using gentle vortexing if necessary. Incomplete dissolution leads to sample inhomogeneity, causing broad lineshapes and inaccurate integrals.[4]

-

2.3. Transfer the final solution to a high-quality NMR tube.

Step 3: NMR Data Acquisition (Controlling the Experiment)

Acquisition parameters must be set to ensure the signal intensity is truly proportional to the number of nuclei. This is a non-negotiable requirement for quantitative accuracy.

-

3.1. Determine T₁ Relaxation Times: The spin-lattice relaxation time (T₁) is the most critical parameter.[10] Before running the quantitative experiment, perform an inversion-recovery experiment on the actual sample to measure the T₁ values for the analyte and IS signals you intend to use for quantification.[5][10]

-

3.2. Set the Relaxation Delay (d1): To ensure complete relaxation of all nuclei back to thermal equilibrium between pulses, the relaxation delay (d1) must be set to at least 5 times, and ideally 7 times, the longest measured T₁ value (T₁_max) in the sample.[5][12]

-

Causality: An insufficient relaxation delay will cause saturation, particularly for nuclei with long T₁ times. This disproportionately reduces their signal intensity, leading to a systematic underestimation of that component.

-

-

3.3. Pulse Angle: Use a 90° pulse angle (p1). This maximizes the signal for each scan, improving the signal-to-noise ratio (S/N).[10]

-

3.4. Number of Scans (ns): Acquire a sufficient number of scans to achieve a high S/N ratio. For integration errors below 1%, an S/N of at least 250:1 is recommended for the smallest peak being quantified.[5]

-

3.5. Other Key Parameters:

-

No Spinning: Do not spin the sample to avoid spinning sidebands that can interfere with baseline and integration.[10]

-

Acquisition Time (aq): Set a sufficiently long acquisition time (e.g., 3-5 seconds) to ensure narrow digital resolution, which is critical for accurately defining the peak shape.[5]

-

Dummy Scans (ds): Use at least 4 dummy scans to allow the sample to reach a steady state before data collection begins.[11]

-

Table 2: Recommended Acquisition Parameters for qNMR

| Parameter | Recommended Setting | Rationale |

|---|---|---|

| Pulse Program | Standard single pulse (e.g., 'zg' on Bruker) | Simplicity and robustness for quantification.[11] |

| Pulse Angle (p1) | 90° | Maximizes signal intensity per scan.[10] |

| Relaxation Delay (d1) | ≥ 7 x T₁_max | Ensures complete magnetization recovery for accurate signal intensity.[10] |

| Acquisition Time (aq) | 3-5 s | Provides high digital resolution for accurate peak integration.[5] |

| Number of Scans (ns) | Variable; aim for S/N > 250:1 | High S/N is required for precise integration.[5] |

| Sample Spinning | Off | Avoids spinning sidebands that complicate the spectrum.[10] |

Step 4: Data Processing and Purity Calculation

Careful and consistent data processing is as crucial as data acquisition.

-

4.1. Fourier Transform: Apply an exponential multiplication (line broadening factor of ~0.3 Hz) to improve S/N without significantly distorting the lineshape.

-

4.2. Phasing and Baseline Correction: Perform manual phase correction and a high-order polynomial baseline correction.[11] Automated routines can often introduce errors. A flat, artifact-free baseline across the entire spectrum, especially around the integrated signals, is essential for accuracy.[10]

-

4.3. Signal Integration:

-

Select a well-resolved, non-overlapping signal for the analyte and another for the internal standard (or its residual proton signal if sufficiently strong and sharp).

-

Integrate the selected signals (I_analyte and I_IS). The integration range should be consistent, typically spanning a width at least 20-30 times the signal's half-height width to include ¹³C satellites, or consistently excluding them for both peaks.[10]

-

-

4.4. Purity Calculation: The weight percent purity (P_analyte) of the analyte is calculated using the following equation:[5][11]

Purity_analyte (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I_analyte, I_IS: Integrated areas of the signals for the analyte and internal standard.

-

N_analyte, N_IS: Number of protons contributing to the respective integrated signals.

-

MW_analyte, MW_IS: Molecular weights of the analyte and internal standard.

-

m_analyte, m_IS: Masses of the analyte and internal standard.

-

P_IS: Certified purity of the internal standard (as a percentage).

-

Method Validation and System Suitability

To ensure the trustworthiness of the results, the qNMR method should be validated according to ICH Q2(R1) guidelines.[13][14] Key validation parameters include:

-

Specificity: Demonstrated by the absence of interfering signals at the chemical shifts of the analyte and IS. The use of this compound provides excellent specificity.

-

Precision: Assessed by performing replicate preparations (e.g., n=5-6) and evaluating the relative standard deviation (RSD) of the purity results.[10]

-

Accuracy: Determined by analyzing a sample with a known, certified purity or by spiking a matrix with a known amount of analyte.

-

Linearity: Assessed by preparing samples with varying analyte-to-IS ratios and confirming a linear relationship between the mass ratio and the integral ratio.

Table 3: Example Purity Determination of an Analyte (Hypothetical Data for Illustrative Purposes)

| Parameter | Analyte (Ibuprofen) | Internal Standard (this compound) |

| Mass (m) | 15.05 mg | 12.52 mg |

| Molecular Weight (MW) | 206.29 g/mol | 128.23 g/mol |

| Signal Used | -CH- (1H, multiplet) | Residual -CH₃ (3H, singlet) |

| Number of Protons (N) | 1 | 3 |

| Measured Integral (I) | 1.00 | 1.54 |

| Purity of IS (P_IS) | - | 99.95% |

| Calculated Purity | 99.2% | - |

Conclusion

Quantitative NMR is a definitive analytical technique for purity assessment and concentration determination, offering direct traceability to the SI unit of mass. The selection of a suitable internal standard is the most critical decision in designing a robust qNMR experiment. This compound serves as an exemplary standard, providing a clean spectral window that minimizes interference and simplifies the accurate integration of analyte signals. By following the detailed protocol outlined in this note—with rigorous attention to weighing, relaxation delays, and data processing—researchers can achieve highly accurate, precise, and defensible quantitative results, ensuring the quality and integrity of their materials.

References

- Sigma-Aldrich. (2017, February 8).

- Nader Amin & Tim Claridge. (2017, November).

- Emery Pharma.

- Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions.

- ResolveMass Laboratories Inc.

- Acanthus Research. (2022, June 24).

- ResolveMass Laboratories Inc. (2025, November 5). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- Agilent. (2011, April 8).

- ResolveMass Laboratories Inc. Quantitative Nuclear Magnetic Resonance (qNMR)

- Unknown.

- Wiley Online Library. (2025, August 7).

- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

- National Center for Biotechnology Information.

- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

- Wikipedia.

- Celanese.

- Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.

Sources

- 1. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]

- 2. emerypharma.com [emerypharma.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 6. This compound | C6H12O2 | CID 145705694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Butyl acetate - Wikipedia [en.wikipedia.org]

- 8. resolvemass.ca [resolvemass.ca]

- 9. celanese.com [celanese.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pubsapp.acs.org [pubsapp.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. database.ich.org [database.ich.org]

- 14. ema.europa.eu [ema.europa.eu]

protocol for using n-Butyl Acetate-d12 in experiments

Application Notes & Protocols: n-Butyl Acetate-d12

A Technical Guide for High-Precision Quantitative Analysis

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. The primary focus is its application as an internal standard in quantitative analytical workflows, specifically using Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into the core principles of Isotope Dilution Mass Spectrometry (IDMS), provide detailed, validated protocols for sample and standard preparation, outline optimal instrumentation parameters, and present a clear methodology for data analysis. Additionally, this guide covers the essential physicochemical properties, safe handling procedures, and troubleshooting advice to ensure experimental success, accuracy, and reproducibility.

Introduction: The Rationale for Isotopic Labeling

In modern analytical science, particularly in regulated environments such as drug development and food safety, the demand for precision and accuracy in quantitative analysis is paramount. The internal standard method is a cornerstone of achieving this reliability, correcting for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical behavior throughout the analytical process.[1][2]

This compound, a deuterated analog of n-butyl acetate, serves as an exemplary internal standard for this purpose. By replacing all twelve hydrogen atoms with deuterium, the molecular weight is increased by twelve mass units without significantly altering its chemical properties such as polarity, boiling point, and chromatographic retention time.[3] This mass shift allows a mass spectrometer to easily differentiate the analyte from the internal standard, while their chemical similarities ensure they behave almost identically during extraction, derivatization, and injection.[4][5] This technique, known as Isotope Dilution Mass Spectrometry (IDMS), is recognized as a definitive method for its high accuracy and ability to minimize errors from sample loss or matrix effects.[6][7][8]

This guide will focus on the practical application of this compound for the precise quantification of n-butyl acetate, a common solvent and flavor component found in a variety of products.[9][10]

Physicochemical Properties

Understanding the properties of both the analyte and its deuterated standard is critical for method development. The near-identical nature of their physical characteristics is the foundation of their utility in IDMS.

| Property | n-Butyl Acetate (Analyte) | This compound (Internal Standard) | Rationale for Use |

| Molecular Formula | C₆H₁₂O₂ | C₆D₁₂O₂ | Identical elemental composition (isotopes differ). |

| Molecular Weight | 116.16 g/mol [11][12] | 128.23 g/mol [3] | Sufficient mass difference for MS resolution. |

| Boiling Point | 126°C[11][13] | ~126°C | Ensures co-elution in GC. |

| Density | 0.88 g/mL at 20°C[11][13] | Slightly higher | Minimal impact on volumetric preparations. |

| Solubility in Water | 5.3 - 7 g/L at 20-25°C[10][11] | Similar | Identical behavior during aqueous extractions. |

| Log P (n-octanol/water) | 1.81 - 2.3[11] | Similar | Identical partitioning behavior in chromatography. |

Core Application: Quantitative Analysis by GC-MS

The primary application for this compound is the quantification of n-butyl acetate in complex matrices using the principle of Isotope Dilution Mass Spectrometry.

Principle of Isotope Dilution

IDMS is a method of internal standardization where a known amount of an isotopically labeled version of the analyte (the "spike") is added to the sample at the earliest possible stage of preparation.[6][14] The fundamental premise is that any loss of the analyte during sample processing and analysis will be accompanied by a proportional loss of the isotopically labeled standard.[4][5] The mass spectrometer does not measure the absolute signal of the analyte but rather the ratio of the native analyte to the labeled standard.[7] This ratio remains constant regardless of sample loss, leading to highly accurate and precise quantification.

Experimental Workflow

The following diagram outlines the logical flow of a typical quantitative experiment using this compound as an internal standard.

Caption: GC-MS quantitative workflow using an internal standard.

Detailed Protocol: Quantification of n-Butyl Acetate

This protocol is a self-validating system, incorporating calibration standards to ensure the accuracy of the measurements.

3.3.1 Materials and Reagents

-

n-Butyl Acetate (≥99.5% purity, GC grade)

-

This compound (Isotopic purity ≥98%)

-

Methanol or Carbon Disulfide (GC grade, as solvent)[15]

-

Volumetric flasks (Class A)

-

Micropipettes (calibrated)

-

GC vials with caps

-

Vortex mixer

3.3.2 Preparation of Stock Solutions

-

Analyte Stock (AS - 1000 µg/mL): Accurately weigh 100 mg of n-butyl acetate. Quantitatively transfer to a 100 mL volumetric flask. Dilute to volume with the chosen solvent.

-

Internal Standard Stock (IS - 100 µg/mL): Accurately weigh 10 mg of this compound. Quantitatively transfer to a 100 mL volumetric flask. Dilute to volume with the chosen solvent.

-

Causality Note: The IS concentration is set to be within the expected range of the analyte in the final sample to ensure a robust area ratio.[1]

-

3.3.3 Preparation of Calibration Standards Prepare a series of calibration standards by spiking the Analyte Stock into the Internal Standard Stock. The goal is to keep the IS concentration constant while varying the analyte concentration.

| Calibrator | Vol. of AS (µL) | Vol. of IS Stock (µL) | Final Volume (mL) w/ Solvent | Final Analyte Conc. (µg/mL) | Final IS Conc. (µg/mL) |

| CAL 1 | 5 | 100 | 1 | 5 | 10 |

| CAL 2 | 10 | 100 | 1 | 10 | 10 |

| CAL 3 | 25 | 100 | 1 | 25 | 10 |

| CAL 4 | 50 | 100 | 1 | 50 | 10 |

| CAL 5 | 100 | 100 | 1 | 100 | 10 |

| CAL 6 | 200 | 100 | 1 | 200 | 10 |

3.3.4 Sample Preparation

-

Place 800 µL of the unknown sample (or a dilution thereof) into a GC vial.

-

Add exactly 100 µL of the Internal Standard Stock (100 µg/mL) to the vial.

-

Add 100 µL of solvent to bring the total volume to 1 mL.

-

Cap the vial and vortex for 30 seconds to ensure complete homogenization.

-

Trustworthiness Note: Adding the internal standard at the very beginning of the sample preparation process ensures it accounts for any variability or loss during subsequent extraction or dilution steps.[1]

-

3.3.5 Instrumentation Parameters (GC-MS) The following are typical starting parameters. Optimization may be required based on your specific instrument and matrix.

| Parameter | Recommended Setting | Rationale |

| GC System | ||

| Injection Volume | 1 µL | |

| Inlet Temperature | 250°C | Ensures rapid volatilization. |

| Split Ratio | 20:1 | Prevents column overloading. |

| Column | DB-5ms, 30m x 0.25mm x 0.25µm (or equivalent) | Standard non-polar column suitable for volatile esters. |

| Oven Program | 40°C (hold 2 min), ramp 10°C/min to 150°C | Provides good separation from solvent and other volatiles. |

| MS System | ||

| Ion Source Temp. | 230°C | Standard for electron ionization. |

| Ionization Mode | Electron Ionization (EI), 70 eV | |

| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity. |

| SIM Ions | ||

| n-Butyl Acetate | m/z 116 (M⁺), 56, 43 | Quantifier and qualifiers for identity confirmation. |

| This compound | m/z 128 (M⁺), 62, 46 | Deuterated fragments corresponding to the analyte. |

3.3.6 Data Analysis

-

Integrate the peak areas for the quantifier ions of n-butyl acetate (m/z 116) and this compound (m/z 128) in all calibrators and samples.

-

For each calibrator, calculate the Response Ratio: (Area of Analyte / Area of IS).

-

Plot the Response Ratio (y-axis) against the Analyte Concentration (x-axis).

-

Perform a linear regression on the calibration points. The R² value should be ≥0.995 for a valid calibration.

-

Calculate the Response Ratio for the unknown samples.

-

Determine the concentration of n-butyl acetate in the samples using the calibration curve equation: Conc. = (Sample Response Ratio - y-intercept) / slope.

Safety, Handling, and Storage

This compound should be handled with the same precautions as its non-deuterated counterpart.

-

Hazards: Flammable liquid and vapor.[11][12] May cause drowsiness or dizziness.[11][16] Repeated exposure may cause skin dryness or cracking.[17]

-

Handling: Work in a well-ventilated area or fume hood.[17] Keep away from heat, sparks, and open flames.[11][17] Ground/bond containers during transfer to prevent static discharge.[17][18] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[17][18] Protect from sunlight.[18]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations for hazardous chemical waste.[16][17]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Poor Calibration Linearity (R² < 0.995) | - Pipetting errors.- Incorrect standard concentrations.- Detector saturation at high concentrations. | - Use calibrated pipettes and Class A glassware.- Prepare fresh standards.- Dilute high-concentration standards or increase split ratio. |

| High Variability in Results | - Inconsistent injection volume.- Incomplete sample homogenization.- IS not added at the beginning. | - Check autosampler syringe and maintenance records.- Ensure thorough vortexing after adding IS.- Revise protocol to add IS as the first step. |

| No/Low IS Signal | - Forgot to add IS.- Incorrect SIM ion monitored.- Co-eluting interference suppressing ionization. | - Re-prepare sample.- Verify MS method parameters.- Adjust GC temperature program to improve separation. |

| Crosstalk (Analyte signal in IS peak, or vice-versa) | - Low isotopic purity of the IS. | - Purchase IS with higher isotopic purity (≥98%).- Monitor qualifier ions to detect crosstalk. |

References

-

Scribd. Chemical Properties of n-Butyl Acetate. Available from: [Link]

-

RCI Labscan Limited. n-BUTYL ACETATE - SAFETY DATA SHEET. Available from: [Link]

-

Texas Commission on Environmental Quality. n-Butyl Acetate Development Support Document. (2014). Available from: [Link]

-

3D-basics. Safety Data Sheet: n-butyl acetate. (2023). Available from: [Link]

-

Chemical Worlds. n-Butyl acetate GC. Available from: [Link]

-

Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Available from: [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid n-butyl ester. Available from: [Link]

-

Office of Scientific and Technical Information. Guideline on Isotope Dilution Mass Spectrometry. (2017). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 145705694, this compound. Available from: [Link]

-

ResearchGate. Determination of volatile fatty acid ethyl esters in raw spirits using solid phase microextraction and gas chromatography. Available from: [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: N-butyl acetate. Available from: [Link]

-

Analytice. n-butyl acetate - WATER analysis. Available from: [Link]

-

ResearchGate. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment. (2012). Available from: [Link]

-

Wikipedia. Isotope dilution. Available from: [Link]

-

MDPI. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization. Available from: [Link]

-

National Center for Biotechnology Information. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. (2020). Available from: [Link]

-

PubMed. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment. (2012). Available from: [Link]

-

Centers for Disease Control and Prevention. ESTERS 1 1450. Available from: [Link]

-

ResearchGate. Isotope Dilution Mass Spectrometry - A Primary Method of Measurement and Its Role for RM Certification. (2010). Available from: [Link]

-

ResearchGate. GC/FID response for butyl acetate and hexyl acetate in a complex.... Available from: [Link]

-

YouTube. What Is Isotope Dilution Mass Spectrometry?. (2023). Available from: [Link]

-

ResolveMass Laboratories. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Available from: [Link]

-

LCGC International. When Should an Internal Standard be Used?. Available from: [Link]

-

Occupational Safety and Health Administration. n-Butyl Acetate, Isobutyl Acetate, sec-Butyl Acetate, tert-Butyl Acetate. Available from: [Link]

-

Royal Society of Chemistry. Isotope Dilution Mass Spectrometry. (2013). Available from: [Link]

-

National Center for Biotechnology Information. Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. (2022). Available from: [Link]

Sources

- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 2. Quantification of Volatile Compounds in Wines by HS-SPME-GC/MS: Critical Issues and Use of Multivariate Statistics in Method Optimization | MDPI [mdpi.com]

- 3. This compound | C6H12O2 | CID 145705694 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. osti.gov [osti.gov]

- 7. youtube.com [youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. tceq.texas.gov [tceq.texas.gov]

- 10. celanese.com [celanese.com]

- 11. rcilabscan.com [rcilabscan.com]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. scribd.com [scribd.com]

- 14. Isotope dilution - Wikipedia [en.wikipedia.org]

- 15. osha.gov [osha.gov]

- 16. carlroth.com [carlroth.com]

- 17. static.3d-basics.com [static.3d-basics.com]

- 18. chemos.de [chemos.de]

Application Note: n-Butyl Acetate-d12 as a High-Purity Tracer for Mechanistic and Kinetic Elucidation in Chemical Reactions

An In-Depth Technical Guide

Abstract

Stable isotope labeling is a powerful technique for tracing the fate of molecules and atoms through complex chemical and biological systems.[1][2] Deuterated compounds, in particular, offer a non-radioactive and highly effective means to probe reaction mechanisms, determine kinetic isotope effects, and quantify metabolic fluxes.[3][4] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the use of n-Butyl Acetate-d12 (Perdeuterated n-Butyl Acetate) as a tracer. We will explore the fundamental principles, detailed experimental protocols for reaction monitoring, and the analytical techniques required for its detection and quantification, primarily focusing on its application in esterification reactions.

Introduction: The Power of Stable Isotope Tracers

In the intricate landscape of chemical synthesis and analysis, understanding the precise pathway of a reaction is paramount. Isotope labeling, the practice of replacing an atom in a molecule with one of its isotopes, serves as a fundamental tool for this purpose.[2][3] Stable isotopes, such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N), are particularly advantageous as they are non-radioactive, making them safe to handle without specialized radiological precautions.[5]

When a molecule is "labeled" with a stable isotope, it becomes a tracer. This tracer is chemically identical to its unlabeled counterpart in most respects, participating in reactions in the same way. However, its increased mass and distinct nuclear properties allow it to be distinguished and tracked by modern analytical instruments like mass spectrometers and NMR spectrometers.[1][6] This allows researchers to:

-

Elucidate Reaction Mechanisms: By tracking the position of the isotopic label from reactant to product, the exact bond-making and bond-breaking events can be determined.

-

Quantify Reaction Kinetics: The tracer can be used as an internal standard for highly accurate quantification of reaction conversion and rates.

-

Study Metabolic Pathways: In biological systems, stable isotope tracers illuminate the flow of metabolites through complex biochemical networks.[1]

This compound is an ideal tracer for studying reactions involving esters, such as transesterification, hydrolysis, and, most notably, Fischer-Speier esterification.[7][8] Its high level of deuteration provides a significant mass shift, making it easily distinguishable from its non-deuterated analog via mass spectrometry.

Physicochemical Properties of this compound

Understanding the properties of the tracer is critical for experimental design. This compound is a deuterated analog of n-Butyl Acetate, a widely used solvent in coatings, lacquers, and as a synthetic fruit flavoring.[8][9][10][11][12][13] The key difference is the replacement of all 12 hydrogen atoms with deuterium.

| Property | Value | Source |

| Chemical Formula | C₆D₁₂O₂ (or CD₃COOCD₂(CD₂)₂CD₃) | [14] |

| Molecular Weight | 128.23 g/mol | [14][15] |

| CAS Number | 1219799-38-8 | [14] |

| Appearance | Colorless Liquid | [10] |

| Isotopic Enrichment | Typically ≥98 atom % D | [14] |

| Boiling Point | ~126 °C (for unlabeled) | [10] |

| Density | ~0.88 g/cm³ (for unlabeled) | [10] |

Note: Physical properties like boiling point and density are very similar to the unlabeled compound.

Core Application: Elucidating Fischer-Speier Esterification

A primary application for this compound is in the study of the acid-catalyzed esterification of n-butanol with acetic acid.[7][8] This is a reversible reaction, and understanding its kinetics is crucial for optimizing industrial production.[8][16]

Reaction: CH₃COOH + CH₃(CH₂)₃OH ⇌ CH₃COO(CH₂)₃CH₃ + H₂O

By introducing a known quantity of this compound as an internal standard at the start of the reaction, we can precisely monitor the formation of the unlabeled n-butyl acetate product over time.

Below is a diagram illustrating the general workflow for such a kinetic study.

Caption: Workflow for a kinetic study using this compound as an internal standard.

Analytical Methodologies for Detection and Quantification

The ability to distinguish the deuterated tracer from its natural analog is the cornerstone of its utility. The two primary techniques for this are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the ideal technique for quantifying the tracer and its unlabeled counterparts.[17]

-

Causality: The gas chromatograph separates the components of the reaction mixture based on their boiling points and interactions with the column stationary phase. Since the physical properties of this compound are nearly identical to n-Butyl Acetate, they will elute at very similar retention times. The mass spectrometer then detects the molecules. The 12-dalton mass difference (128.23 vs. 116.16 g/mol ) provides a clear and unambiguous signal to differentiate the tracer from the product.[10][15]

-

Self-Validation: By creating a calibration curve of known concentrations of unlabeled n-butyl acetate spiked with a fixed amount of this compound, the quantification becomes a self-validating system. The ratio of the peak areas of the analyte to the internal standard is used for quantification, which corrects for variations in injection volume and instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS is superior for quantification, NMR is invaluable for structural confirmation and for identifying the specific sites of isotopic labeling.[17][18]

-

¹H NMR: In a standard proton NMR spectrum, signals arise from hydrogen-1 nuclei.[18] Since this compound has deuterium atoms in place of protons, it will be "silent" in the ¹H NMR spectrum, except for a very small residual peak from any isotopic impurity.[19] This allows for a clear background to observe the emergence of proton signals from the unlabeled product.[20][21][22]

-

²H NMR: Deuterium NMR can be used to directly observe the deuterated positions. This is a powerful way to confirm the structure of the tracer and to ensure the deuterium atoms have not exchanged with protons during the reaction, which is unlikely under typical esterification conditions but important to verify.[23]

The diagram below shows the logical relationship between the tracer's properties and the chosen analytical methods.

Sources